molecular formula C27H24N4O4S B2447335 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 2034205-35-9

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Cat. No. B2447335
CAS RN: 2034205-35-9
M. Wt: 500.57
InChI Key: AJQNCYFBYIOQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O4S and its molecular weight is 500.57. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Amines and Their Metabolism

Macromolecular Adduct Formation and Metabolism of Heterocyclic Amines : Research on heterocyclic amines like MeIQx and PhIP, which are formed during the cooking of meat and fish, shows their genotoxicity and carcinogenicity in rats and mice. Studies using accelerator mass spectrometry (AMS) have explored the dosimetry of protein and DNA adduct formation by these compounds in humans and rodents, revealing differences in metabolite profiles and bioactivation between species (Turteltaub et al., 1999).

Biomonitoring of Aromatic Amine Metabolites

Biomonitoring of Heterocyclic Aromatic Amine Metabolites in Human Urine : This study developed a method for analyzing and quantifying the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline in human urine. The variability in metabolite excretion suggests interindividual differences in enzymatic activity relevant to the metabolism of heterocyclic aromatic amines, which could be extrapolated to understand the metabolism of complex quinazolinone compounds (Stillwell et al., 1999).

Understanding the Toxicity and Metabolism of Complex Compounds

Fatal Intoxication by Synthetic Cannabinoids and Investigation of Their Metabolism : Although not directly related, research into the toxicity and metabolic pathways of synthetic cannabinoids, such as 5F-ADB, provides insights into the methodologies that could be applied to study complex compounds like the one . Identifying metabolic pathways and quantifying toxic effects are crucial steps in understanding the scientific applications and safety profiles of new chemical entities (Kusano et al., 2018).

properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-17-8-10-18(11-9-17)15-31-26(32)22-6-4-5-7-23(22)28-27(31)36-16-24-29-25(30-35-24)19-12-20(33-2)14-21(13-19)34-3/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQNCYFBYIOQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

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